N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine
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Overview
Description
N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is a chemical compound that features a pyridine ring attached to a butynyl chain with a terminal amine group. This compound is of interest due to its unique structure, which combines an alkyne, an amine, and a pyridine moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine can be achieved through a multi-step process involving the coupling of a pyridine derivative with an alkyne. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alkenes or alkanes.
Scientific Research Applications
N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine ring can interact with aromatic residues, while the alkyne and amine groups can form hydrogen bonds and other interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound also contains an alkyne group and an amine, but with a different aromatic ring structure.
2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar in structure but with a hydroxyl group instead of an amine.
Uniqueness
N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is unique due to its combination of a pyridine ring, an alkyne, and an amine group
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
N-methyl-4-pyridin-3-ylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H12N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h4,6,8-9,11H,3,7H2,1H3 |
InChI Key |
WBAIXNUCEGCLDC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC#CC1=CN=CC=C1 |
Origin of Product |
United States |
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